(R)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride
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Overview
Description
®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride typically involves the reduction of a corresponding nitro compound followed by the introduction of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and safety in production.
Chemical Reactions Analysis
Types of Reactions
®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various conditions due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-Phenylephrine hydrochloride: Shares structural similarities but differs in its pharmacological effects and applications.
®-Methylphenidate hydrochloride: Another compound with a similar backbone but distinct in its mechanism of action and therapeutic uses.
Uniqueness
®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-ol hydrochloride is unique due to its specific combination of functional groups and its potential versatility in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNMFGNMGTBIL-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.